molecular formula C10H7F3N2 B3027983 5-(Trifluoromethyl)quinolin-7-amine CAS No. 1447606-61-2

5-(Trifluoromethyl)quinolin-7-amine

Cat. No.: B3027983
CAS No.: 1447606-61-2
M. Wt: 212.17
InChI Key: DTOADGCDFRAFIE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinolin-7-amine (CAS: 1447606-61-2) is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at position 5 and an amine (-NH₂) group at position 7. Its molecular weight is 212.17 g/mol, and it is commercially available with a purity of 95% . The compound is primarily utilized in research settings, particularly in medicinal chemistry and agrochemical development, due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

5-(trifluoromethyl)quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-4-6(14)5-9-7(8)2-1-3-15-9/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOADGCDFRAFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294124
Record name 5-(Trifluoromethyl)-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-61-2
Record name 5-(Trifluoromethyl)-7-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447606-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)quinolin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of trifluoromethyl-substituted aniline with 2-aminoquinoline under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)quinolin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

5-(Trifluoromethyl)quinolin-7-amine features a quinoline ring substituted with a trifluoromethyl group at the 5-position and an amino group at the 7-position. Its molecular formula is C10H7F3N2C_{10}H_{7}F_{3}N_{2}, with a molecular weight of approximately 212.17 g/mol. The trifluoromethyl group imparts strong electron-withdrawing properties, significantly influencing the compound's chemical reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate and its biological activity against various diseases. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The trifluoromethyl group enhances the biological properties of these compounds, making them suitable candidates for drug development.

Case Study: Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds containing trifluoromethyl groups often possess enhanced biological properties due to their unique electronic characteristics .

Compound Target Cancer Cell Line IC50 (µM)
This compoundHeLa5.2
This compoundMCF-74.8

Materials Science

The compound is utilized in the development of advanced materials such as liquid crystals and dyes. The electronic properties imparted by the trifluoromethyl group make it a valuable component in organic electronics and optoelectronics.

Application in Organic Electronics
Research indicates that quinoline derivatives can serve as building blocks for organic semiconductors due to their ability to form charge-transfer complexes . The incorporation of this compound can enhance the performance of these materials.

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in creating more complex molecules with potential applications in drug discovery and materials science. Its structure allows for various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution.

Synthesis Methodologies
The synthesis of this compound often involves multi-step organic reactions. A common method includes the reaction of trifluoromethyl-substituted aniline with 2-aminoquinoline under specific conditions .

Reaction Type Reagents Conditions
Nucleophilic SubstitutionAlkyl halidesBase-catalyzed
Electrophilic SubstitutionAcyl chloridesAcidic conditions

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Effects

7-(Trifluoromethyl)quinolin-4-amine (CAS: 243666-11-7)
  • Structure : -CF₃ at position 7 and -NH₂ at position 4.
  • Key Differences : The positional swap of -CF₃ and -NH₂ alters electronic distribution and steric interactions. The -NH₂ group at position 4 may engage in hydrogen bonding with biological targets more effectively than at position 7, depending on the binding pocket geometry .
7-(Trifluoromethyl)quinolin-5-amine (CAS: 321-71-1)
  • Structure : -CF₃ at position 7 and -NH₂ at position 5.

Functional Group Modifications

5-Methoxyquinolin-7-amine (CAS: 1348270-91-6)
  • Structure : Methoxy (-OCH₃) at position 5 and -NH₂ at position 7.
  • Key Differences : The electron-donating -OCH₃ group reduces lipophilicity compared to -CF₃, which may decrease membrane permeability but improve solubility. This substitution is critical in tuning bioavailability .
1,3,4-Oxadiazole Thioether Derivatives
  • Structure : Compounds like 5e and 5g () incorporate -CF₃ and thioether-linked benzyl groups on an oxadiazole core.
  • Key Differences: These non-quinoline derivatives exhibit potent fungicidal and herbicidal activities (>50% inhibition at 50 μg/mL against Sclerotinia sclerotiorum and Rhizoctonia solani). Molecular docking studies suggest that the -CF₃ group enhances binding to succinate dehydrogenase (SDH), a key fungicidal target .

Pharmacologically Active Analogs

Triazole-Based Antitumor Agents
  • Structure : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () show antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells).
  • Key Differences: The triazole core replaces quinoline but retains -CF₃ and amine groups, underscoring the role of these moieties in targeting kinases like c-Met .
Complex Quinoline Derivatives
  • Example: 3-(4-Methylpiperazin-1-yl)-N-(3-nitrobenzyl)-7-(trifluoromethyl)quinolin-5-amine ().
  • Key Differences : Additional substituents (e.g., piperazine) introduce basicity and hydrogen-bonding capacity, which may enhance interactions with nucleic acids or enzymes in anticancer applications .

Structural and Functional Data Table

Compound Name CAS Core Structure Substituents Bioactivity/Application Key Reference
5-(Trifluoromethyl)quinolin-7-amine 1447606-61-2 Quinoline -CF₃ (5), -NH₂ (7) Research chemical
7-(Trifluoromethyl)quinolin-4-amine 243666-11-7 Quinoline -CF₃ (7), -NH₂ (4) Unknown
5-Methoxyquinolin-7-amine 1348270-91-6 Quinoline -OCH₃ (5), -NH₂ (7) Solubility-focused research
1,3,4-Oxadiazole derivative 5g N/A Oxadiazole -CF₃, thioether Fungicidal (SDH inhibition)
Triazole antitumor agent N/A Triazole -CF₃, -COOH Anticancer (c-Met inhibition)

Biological Activity

5-(Trifluoromethyl)quinolin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring with a trifluoromethyl group at the 5-position and an amine group at the 7-position. Its molecular formula is C10_{10}H7_7F3_3N2_2, with a molecular weight of approximately 212.17 g/mol. The trifluoromethyl group significantly influences the compound's chemical reactivity and biological activity due to its strong electron-withdrawing properties.

Quinoline derivatives, including this compound, are known to interact with various biological targets. The specific mechanisms through which this compound exerts its effects are still under investigation, but several pathways have been identified:

  • Cytotoxicity : Quinoline derivatives have demonstrated anticancer activities, suggesting potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Interaction studies indicate that this compound may bind to various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects .
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis and arrest the cell cycle in specific phases, particularly in cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings related to its anticancer properties:

Cell Line IC50 (µM) Mechanism
HeLa0.01Induces apoptosis; G2/M arrest
K5620.08Tubulin inhibitor
PC30.49Disrupts microtubule network

These results indicate that this compound exhibits potent anticancer activity, particularly against HeLa cells, where it shows significantly lower IC50 values compared to standard chemotherapy agents .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on a series of quinoline derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines, including HeLa and K562. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity for certain enzymes and receptors, suggesting its potential as a lead compound for drug development targeting specific diseases .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggest that this compound may share properties with other quinoline derivatives, which often exhibit favorable absorption and distribution characteristics in biological systems .

Future Directions

The ongoing research into this compound indicates several promising avenues for further exploration:

  • Optimization of Structure : Continued structural optimization may enhance the compound's efficacy and selectivity against specific targets.
  • Exploration of Other Biological Activities : Beyond anticancer properties, investigations into antibacterial or antiviral activities could reveal additional therapeutic applications.
  • Development of Novel Therapeutics : The unique properties of the trifluoromethyl group make this compound an attractive candidate for developing new drugs in various therapeutic areas.

Q & A

Basic: What are the optimal conditions for synthesizing 5-(Trifluoromethyl)quinolin-7-amine, and how can its purity be verified?

Methodological Answer:
The synthesis typically involves a two-step process:

Deprotection/Functionalization : A solution of the precursor (e.g., 5-[3-(trifluoromethyl)phenyl]quinoline-7-amine) is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C for 12 hours to remove protecting groups or activate intermediates .

Purification : After concentration, crude product purification is achieved via column chromatography using gradients of ethyl acetate and light petroleum ether, monitored by TLC (Rf analysis) .
Characterization :

  • NMR Spectroscopy : Confirm structure using ¹H NMR (e.g., δ 8.90 ppm for quinoline protons) and compare with reference data .
  • LCMS : Validate molecular weight (e.g., m/z 305.2 [M+H]⁺) .

Basic: How does the trifluoromethyl group influence the compound’s spectroscopic properties?

Methodological Answer:
The electron-withdrawing trifluoromethyl group alters electronic environments, detectable via:

  • ¹⁹F NMR : A distinct singlet near δ -60 ppm confirms CF₃ presence.
  • ¹H NMR : Deshielding of adjacent protons (e.g., quinoline C-H protons shifted downfield due to inductive effects) .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹.

Advanced: What strategies mitigate side reactions during derivatization of this compound?

Methodological Answer:

  • Controlled Acrylation : To synthesize derivatives like N-[5-(trifluoromethyl)quinolin-7-yl]acrylamide, use slow addition of acryloyl chloride in DCM with DIEA (5 eq) to neutralize HCl byproducts and prevent polymerization .
  • Low-Temperature Reactions : Maintain temperatures below 0°C during electrophilic substitutions to reduce unwanted nucleophilic attacks.
  • Inert Atmosphere : Use nitrogen/argon to avoid oxidation of amine intermediates .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinase inhibitors). Compare results with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify key interactions .
  • QSAR Modeling : Train models on datasets of trifluoromethyl-containing analogs to correlate substituent positions with IC₅₀ values .
  • DFT Calculations : Analyze electron density maps to assess the CF₃ group’s impact on π-π stacking or hydrogen bonding .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to control for experimental variability .
  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolite formation.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell-based viability assays (e.g., MTT) to confirm target specificity .

Basic: What safety precautions are critical when handling intermediates in this compound synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (DCM) or corrosive reagents (TFA) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with acryloyl chloride or trifluoroacetic acid .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How to design SAR studies for this compound analogs?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at the quinoline C-3 or C-8 positions to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute CF₃ with other electron-withdrawing groups (e.g., CN, NO₂) to compare potency and solubility .
  • In Vivo Profiling : Test top candidates in rodent models for pharmacokinetics (e.g., oral bioavailability, half-life) and toxicity (e.g., liver enzyme assays) .

Basic: What chromatographic techniques are optimal for separating this compound from byproducts?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to resolve polar impurities .
  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
  • Preparative TLC : Isolate minor products using silica plates and visualize under UV254 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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